molecular formula C20H21NO3 B2402573 1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene CAS No. 338392-38-4

1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene

Cat. No.: B2402573
CAS No.: 338392-38-4
M. Wt: 323.392
InChI Key: YNOWZCQFIFSQHO-KGENOOAVSA-N
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Description

1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene is a complex organic compound with a unique structure that includes a methoxy group, a methylbenzoyl ester, and a cyclopropyl group

Scientific Research Applications

1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethanimidoyl Intermediate: This step involves the reaction of an appropriate amine with an aldehyde or ketone to form the ethanimidoyl intermediate.

    Cyclopropanation: The ethanimidoyl intermediate is then subjected to cyclopropanation using reagents such as diazomethane or a similar cyclopropanating agent.

    Esterification: The cyclopropyl intermediate is esterified with 4-methylbenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Methoxylation: Finally, the compound is methoxylated using methanol and a strong acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester and imidoyl groups can be reduced to their corresponding alcohols and amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzaldehyde derivative, while reduction of the ester group can produce a primary alcohol.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or activating biological pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-(2-{[(4-chlorobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene
  • 1-Methoxy-4-(2-{[(4-fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene
  • 1-Methoxy-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene

Uniqueness

1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene is unique due to the presence of the 4-methylbenzoyl ester and the cyclopropyl group, which confer specific reactivity and interaction properties. These features distinguish it from similar compounds and make it valuable for targeted applications in research and industry.

Properties

IUPAC Name

[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-4-6-16(7-5-13)20(22)24-21-14(2)18-12-19(18)15-8-10-17(23-3)11-9-15/h4-11,18-19H,12H2,1-3H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOWZCQFIFSQHO-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C)C2CC2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(\C)/C2CC2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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